2-(Methylamino)-N-(6-(trifluoromethoxy)benzo[D]thiazol-2-YL)acetamide hydrochloride
Beschreibung
2-(Methylamino)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide hydrochloride is a benzothiazole-derived acetamide compound featuring:
- A 6-(trifluoromethoxy)benzo[d]thiazole core, which confers electron-withdrawing properties and metabolic stability.
- A methylamino-substituted acetamide side chain at position 2 of the benzothiazole, enhancing solubility and bioactivity.
- A hydrochloride salt to improve aqueous solubility for pharmacological applications.
Eigenschaften
IUPAC Name |
2-(methylamino)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2S.ClH/c1-15-5-9(18)17-10-16-7-3-2-6(4-8(7)20-10)19-11(12,13)14;/h2-4,15H,5H2,1H3,(H,16,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLYSVFGXLGCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(Methylamino)-N-(6-(trifluoromethoxy)benzo[D]thiazol-2-YL)acetamide hydrochloride, a compound characterized by its unique thiazole and trifluoromethoxy moieties, has garnered attention for its potential biological activity, particularly in the fields of oncology and pharmacology. This article reviews its biological properties, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR), supported by relevant case studies and research findings.
- Molecular Formula : C₉H₈F₃N₂OS
- Molecular Weight : 248.23 g/mol
- CAS Number : 133840-97-8
Cytotoxicity
Recent studies have demonstrated that compounds with thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown IC₅₀ values in the low micromolar range against leukemia and solid tumor cell lines. The compound has been evaluated for its cytotoxic effects, revealing promising results:
The presence of the trifluoromethoxy group is believed to enhance the lipophilicity and bioavailability of the compound, contributing to its cytotoxic properties.
The mechanisms by which this compound exerts its biological activity are multifaceted. Research indicates that thiazole derivatives can induce apoptosis in cancer cells through various pathways:
- Inhibition of Bcl-2 Family Proteins : Compounds similar to the one under investigation have shown to interact with Bcl-2 proteins, leading to increased apoptosis in resistant cancer cells .
- Cell Cycle Arrest : Studies have suggested that these compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .
- Reactive Oxygen Species (ROS) Generation : Some thiazole derivatives promote an increase in ROS levels within cells, leading to oxidative stress and subsequent cell death .
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole-containing compounds indicates that specific substitutions significantly influence their biological activity:
- Electron Donating Groups : Substituents like methyl groups at specific positions on the phenyl ring enhance cytotoxicity by stabilizing the compound's interaction with target proteins.
- Fluorine Substitution : The incorporation of fluorine atoms has been shown to improve the potency of benzothiazole derivatives against cancer cell lines due to increased lipophilicity and metabolic stability .
Case Studies
Several studies have explored the efficacy of related compounds in preclinical models:
- In Vivo Studies : A study involving a xenograft model demonstrated that a structurally similar thiazole derivative significantly inhibited tumor growth without notable toxicity at therapeutic doses .
- Comparative Analysis : Comparative studies showed that compounds with similar structures but lacking trifluoromethoxy groups exhibited reduced cytotoxicity, highlighting the importance of this functional group in enhancing biological activity .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Agents
Research has indicated that derivatives of compounds related to 2-(Methylamino)-N-(6-(trifluoromethoxy)benzo[D]thiazol-2-YL)acetamide hydrochloride exhibit neuroprotective properties. A study highlighted the synthesis of amidine and guanidine derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole, showing promising results in protecting neuronal cells from damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anticonvulsant Activity
Recent investigations have explored the anticonvulsant potential of benzothiazole derivatives, including this compound. The structure-activity relationship studies suggest that modifications in the benzothiazole ring can enhance anticonvulsant efficacy, making it a valuable candidate for further development in treating epilepsy .
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Another significant application is in the development of DPP-IV inhibitors for the treatment of type 2 diabetes. Compounds related to this structure have shown effectiveness in inhibiting DPP-IV activity, which plays a crucial role in glucose metabolism . This positions the compound as a potential therapeutic agent for managing diabetes.
Case Study 1: Neuroprotection in Animal Models
A series of experiments conducted on rodent models demonstrated that derivatives of this compound significantly reduced neuronal cell death induced by excitotoxicity. The results indicated enhanced survival rates and improved behavioral outcomes in treated animals compared to controls, suggesting strong neuroprotective effects .
Case Study 2: Anticonvulsant Efficacy
In another study, various derivatives were tested for their anticonvulsant properties using the maximal electroshock seizure model in mice. The results showed that certain modifications to the benzothiazole core significantly increased seizure threshold levels, indicating potential for clinical application in epilepsy management .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
The compound’s structural uniqueness lies in its trifluoromethoxy substitution and methylamino-acetamide side chain. Below is a comparative analysis with key analogs:
Key Observations :
- Trifluoromethoxy vs. Nitro Groups : The trifluoromethoxy group in the target compound enhances lipophilicity and metabolic resistance compared to the nitro group in compound 6d .
- Side Chain Flexibility: The methylamino group in the target compound offers better solubility compared to bulkier substituents like thiadiazole-thioacetamide in 6d or piperazine in COX-2 inhibitors .
A. Kinase Inhibition
- Compound 6d : Exhibits VEGFR-2 inhibition (IC₅₀ = 0.42 μM) and anti-proliferative activity against HepG2 cells (IC₅₀ = 4.1 μM) .
- Target Compound: No direct data, but the trifluoromethoxy group may enhance kinase binding affinity compared to nitro or methoxy analogs due to stronger electron-withdrawing effects.
B. TRP Channel Modulation
- AMG517 : Potent TRPV1 antagonist with analgesic properties, leveraging the trifluoromethylphenyl-pyrimidine moiety .
- Target Compound : The trifluoromethoxy group may confer similar receptor-binding advantages, though its specific target remains unverified.
C. Anti-inflammatory Activity
- Piperazinyl-acetamide analogs : Show COX-2 selectivity (IC₅₀ = 0.8–1.2 μM), attributed to the piperazine side chain’s hydrogen-bonding capacity .
- Target Compound: The methylamino group could offer milder anti-inflammatory effects due to reduced basicity compared to piperazine.
B. Physicochemical Properties
Molecular Docking and Binding Modes
- Compound 6d : Binds VEGFR-2 via hydrogen bonds between the thiadiazole-thioacetamide chain and Asp1046/Cys917 residues .
- AMG517 : Anchors to TRPV1 through π-π stacking of the trifluoromethylphenyl group and hydrophobic interactions .
- Target Compound : Docking studies (using tools like GOLD ) could predict interactions between the trifluoromethoxy group and hydrophobic kinase pockets.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(Methylamino)-N-(6-(trifluoromethoxy)benzo[D]thiazol-2-YL)acetamide hydrochloride?
- Methodology : A common approach involves coupling a substituted benzo[d]thiazol-2-amine with chloroacetyl chloride derivatives. For example, in analogous syntheses (e.g., 2-chloro-N-(6-nitro-benzothiazol-2-yl)-acetamide), the amine reacts with chloroacetyl chloride in dichloromethane with triethylamine as a base. The reaction is monitored by TLC, and the product is isolated via trituration with NaHCO₃ and recrystallization from acetone . Adjustments for the trifluoromethoxy group may require inert conditions or modified solvents (e.g., DMF) to enhance solubility of aromatic intermediates.
Q. How is the compound characterized for structural integrity and purity?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) confirm the presence of methylamino, trifluoromethoxy, and acetamide moieties. Key signals include δ ~4.5 ppm (CH₂ of acetamide) and aromatic proton shifts influenced by electron-withdrawing groups .
- IR Spectroscopy : Peaks at ~1716 cm⁻¹ (amide C=O stretch) and ~1510 cm⁻¹ (C-F/C-O vibrations) validate functional groups .
- Elemental Analysis : Combustion analysis ensures stoichiometric agreement with the molecular formula (e.g., C, H, N, S, Cl, F) .
Q. What preliminary biological assays are recommended for this compound?
- Methodology : Screen for antimicrobial, anticancer, or enzyme-inhibitory activity. For example, thiazole-acetamide derivatives are tested against leukemia cell lines (e.g., K562) using MTT assays. Antileukemic analogs with similar structures (e.g., N-(6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide) show IC₅₀ values in the micromolar range, suggesting a focus on apoptosis markers like caspase-3 .
Advanced Research Questions
Q. How can computational docking guide target identification for this compound?
- Methodology : Use programs like GOLD (Genetic Optimisation for Ligand Docking) to predict binding modes. For thiazole derivatives, docking into enzyme active sites (e.g., acetylcholinesterase or PFOR enzyme) can identify key interactions. Flexible ligand sampling and partial protein flexibility improve accuracy. Validate predictions with mutagenesis or competitive binding assays .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Methodology :
- Substituent Variation : Modify the trifluoromethoxy group (e.g., replace with nitro, methyl, or halogens) to assess electronic effects. shows that substituents on the benzothiazole ring (e.g., 4-fluorophenyl, 4-bromophenyl) significantly alter cytotoxicity .
- Scaffold Hybridization : Fuse with triazole or thiadiazole rings (e.g., as in ) to enhance metabolic stability. Cyclization reactions using iodine/triethylamine in DMF can generate heterocyclic cores .
Q. How to resolve contradictions in biological activity data across analogs?
- Methodology :
- Statistical Multivariate Analysis : Apply PCA (Principal Component Analysis) to datasets comparing substituent effects. For example, highlights that chloro-fluorophenyl analogs exhibit divergent activities due to steric hindrance vs. electronic effects .
- Metabolic Profiling : Use LC-MS to identify metabolites that may explain discrepancies (e.g., rapid hydrolysis of acetamide in certain cell lines).
Q. What strategies mitigate low yield in large-scale synthesis?
- Methodology :
- Catalyst Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile) for intermediates prone to aggregation. achieved >70% yield in thiadiazole syntheses using refluxing acetonitrile .
Data Analysis and Experimental Design
Q. How to analyze crystallographic data for hydrogen-bonding interactions?
- Methodology : Single-crystal X-ray diffraction (e.g., as in ) reveals intermolecular hydrogen bonds (e.g., N–H⋯N, C–H⋯O). Use Mercury software to visualize packing diagrams and quantify bond lengths/angles. Centrosymmetric dimers observed in similar compounds stabilize crystal lattices .
Q. What in vitro models are suitable for neuroactivity studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
